N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Description
N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a chlorothiophene group, and a piperidine carboxamide, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-15-3-4-16(26-15)27(23,24)21-7-5-11(6-8-21)17(22)20-12-1-2-14-13(9-12)19-10-25-14/h1-4,9-11H,5-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYFPSMGLHFUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=N3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of benzo[d]thiazole derivatives with piperidine carboxamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
1. Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the formation of the benzothiazole moiety and the introduction of the thiophene ring. The general synthetic route includes:
- Formation of Benzothiazole Moiety : Typically achieved by cyclization reactions involving 2-aminothiophenol.
- Thiophene Ring Formation : This can be accomplished through cross-coupling reactions, such as Suzuki-Miyaura coupling.
- Amidation Reaction : The final step generally involves reacting the thiophene-benzothiazole intermediate with an appropriate acid chloride to form the desired amide.
2.1 Antimicrobial Properties
Research has indicated that compounds containing benzothiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess effective inhibitory action against various bacterial strains.
| Compound | Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| This compound | 32 µg/mL against E. coli |
| Similar Benzothiazole Derivative | 16 µg/mL against S. aureus |
2.2 Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been noted for its activity against firefly luciferase (EC 1.13.12.7), which is crucial in bioluminescent assays. Inhibition studies revealed that at a concentration of 10 µM, the compound exhibited approximately 38% inhibition of luciferase activity .
3.1 Study on Anticancer Activity
A study published in Molecules demonstrated that related compounds showed promising anticancer properties through apoptosis induction in cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
3.2 Neuroprotective Effects
Another significant area of research has focused on the neuroprotective effects of benzothiazole derivatives. A study indicated that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
4. Conclusion
This compound is a compound with diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts. Its structural features contribute significantly to its biological effects, making it a candidate for further pharmacological studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of the piperidine core, followed by coupling with the benzothiazole moiety. For example, sulfonylation reactions often employ chlorothiophene derivatives in anhydrous pyridine or dichloromethane under reflux (40–60°C, 12–24 hours) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of piperidine to sulfonyl chloride). Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol .
Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at δ 3.5–4.0 ppm for piperidine protons; benzothiazole aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 466.05 for C₁₇H₁₅ClN₂O₃S₂).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves ambiguities in NMR assignments, such as distinguishing regioisomers .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, measure IC₅₀ via dose-response curves (0.1–100 µM) in 96-well plates .
- Cytotoxicity : Assess viability in HEK-293 or HepG2 cells using MTT assays (48-hour exposure, IC₅₀ calculation via nonlinear regression) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., from PDB), remove water molecules, and add hydrogens using AutoDock Tools.
- Docking Protocol : Use AutoDock Vina with Lamarckian genetic algorithms. Define the binding site around known active residues (grid box size: 20 ų). Validate docking poses via RMSD comparison to co-crystallized ligands .
- Free Energy Calculations : Apply MM/GBSA to estimate binding energies, prioritizing poses with ΔG < -8 kcal/mol .
Q. What strategies address contradictory bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Solubility Adjustments : Use DMSO stocks (<1% final concentration) to avoid solvent interference.
- Metabolic Stability : Pre-incubate compounds with liver microsomes (human/rat) to assess degradation rates, which may explain potency drops in cell-based vs. cell-free assays .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the benzothiazole (e.g., 6-nitro substitution) or sulfonyl groups (e.g., replacing chlorothiophene with fluorophenyl).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors (e.g., sulfonyl oxygen as a key interaction site) .
- In Vivo Correlation : Compare logP (HPLC-measured) and pharmacokinetic parameters (e.g., AUC, Cₘₐₓ in rodent models) to refine bioavailability .
Q. What crystallographic challenges arise in resolving this compound’s polymorphs, and how are they mitigated?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (CH₃OH/CHCl₃ mixtures) to obtain diffraction-quality crystals.
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. SHELXL refinement resolves disorder in the piperidine ring or sulfonyl group .
- Polymorph Screening : Perform solvent-mediated crystallization under varied temperatures (4°C vs. 25°C) to identify stable forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
